D-Fructose

Sweetness Intensity Caloric Reduction Food Formulation

D-Fructose (CAS 6347-01-9, also referenced as CAS 57-48-7 for the anhydrous form) is a monosaccharide hexose sugar with the molecular formula C₆H₁₂O₆. It is the sweetest naturally occurring sugar, typically found as a white, odorless, crystalline solid.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 6347-01-9
Cat. No. B1605818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose
CAS6347-01-9
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
InChIKeyLKDRXBCSQODPBY-VRPWFDPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water at 20Â °C: good

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose (CAS 6347-01-9) Baseline Procurement and Pharmacopeial Grade Specifications


D-Fructose (CAS 6347-01-9, also referenced as CAS 57-48-7 for the anhydrous form) is a monosaccharide hexose sugar with the molecular formula C₆H₁₂O₆ . It is the sweetest naturally occurring sugar, typically found as a white, odorless, crystalline solid . D-Fructose is highly soluble in water, with reported solubilities up to 3750 g/L at 20°C, and demonstrates specific optical rotation ranging from -91.0° to -93.5° . As a pharmacopeial excipient, it must meet strict purity specifications: USP, EP, and JP monographs require an assay range of 98.0–102.0% [1]. This baseline purity and defined physical state distinguish it from less refined, liquid fructose-glucose mixtures like High Fructose Corn Syrup (HFCS).

Why D-Fructose Cannot Be Generically Substituted with Other Sugars in Scientific and Industrial Applications


Generic substitution of D-Fructose with other in-class carbohydrates like glucose, sucrose, or High Fructose Corn Syrup (HFCS) fails due to fundamental differences in their physical, chemical, and biological properties. D-Fructose exhibits a unique combination of higher sweetness intensity, greater aqueous solubility, and a distinct metabolic pathway that yields a substantially lower glycemic response [1]. Unlike sucrose or HFCS, which are mixtures or require hydrolysis, D-Fructose as a pure monosaccharide provides a predictable and immediate functional performance in applications ranging from cell culture media to diabetic nutritional management. The following quantitative evidence guide details these specific, non-interchangeable differentiators.

Quantitative Evidence for Selecting D-Fructose Over Sucrose, Glucose, and HFCS


Superior Sweetness Intensity of D-Fructose Enables Caloric Reduction in Formulations

D-Fructose is significantly sweeter than its primary disaccharide analog, sucrose. This allows for the use of less sweetener by weight to achieve the same level of perceived sweetness, a key differentiator for low-calorie product development . The sweetness of fructose is not fixed but varies with temperature, being higher at lower temperatures [1].

Sweetness Intensity Caloric Reduction Food Formulation

D-Fructose Purity and Composition vs. High Fructose Corn Syrup (HFCS)

Unlike HFCS, which is an aqueous mixture of glucose and fructose, D-Fructose (crystalline fructose) is a highly purified, dry, crystalline solid with a fructose content of not less than 98.0% and a glucose content of not more than 0.5% [1]. This high purity ensures a predictable and intense sweetness, as HFCS contains a lower proportion of the sweet β-D-fructopyranose form [2].

Purity Sweetener Composition Industrial Ingredients

Quantified Difference in Glycemic Response: D-Fructose vs. Glucose in Diabetic Subjects

In a systematic review and meta-analysis of randomized controlled trials, D-Fructose demonstrated a significantly lower postprandial glycemic response compared to glucose in diabetic participants. The difference is clinically and statistically significant [1].

Glycemic Index Diabetes Management Metabolism

D-Fructose Alters Cellular Metabolism: Enhanced Lipogenesis in Fibroblast Culture

In a comparative study using human fibroblast cultures, D-Fructose acted as a superior lipogenic substrate compared to D-Glucose. This demonstrates that the choice of carbohydrate in cell culture media can significantly influence metabolic pathways and experimental outcomes [1].

Cell Culture Metabolism Lipogenesis

Evidence-Backed Application Scenarios for D-Fructose in Research and Industry


Formulating Reduced-Calorie and Low-Glycemic Foods & Beverages

Food manufacturers can leverage the 1.3–1.8 times higher sweetness of D-Fructose relative to sucrose to formulate products with reduced caloric content. By replacing sucrose, they can use less sweetener by mass to achieve the same sensory profile. This is further supported by the clinical evidence of a significantly lower glycemic response (4.81 mmol/L reduction in 2-hour blood glucose vs. glucose) [1], making D-Fructose a valuable ingredient for products targeting diabetic consumers or those seeking better glycemic control.

Production of Stable Dry Mixes and High-Purity Analytical Standards

The high purity (>98% D-Fructose, ≤0.5% Glucose) and dry, crystalline nature of D-Fructose differentiate it from liquid HFCS [2]. This makes it the only viable fructose source for formulating non-caking, dry beverage and food mixes. Additionally, this high purity and compliance with USP/EP/JP monographs (98.0–102.0% assay) [3] qualifies D-Fructose for use as a reference standard in analytical method development, quality control applications, and as a reliable excipient in pharmaceutical dosage forms.

In Vitro Studies of Lipogenesis and Hepatic Metabolism

Researchers investigating lipid metabolism or the effects of different carbohydrate substrates on cellular pathways should prioritize D-Fructose over glucose. Evidence from fibroblast cultures shows that D-Fructose acts as a more effective lipogenic substrate, leading to higher incorporation of carbon into glycerolipids [4]. Substituting glucose would fail to replicate the metabolic conditions relevant to studies on fructose-specific effects, non-alcoholic fatty liver disease (NAFLD), or the metabolic syndrome.

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